1-Ethyl-3-methylcyclohexane
Overview
Description
1-Ethyl-3-methylcyclohexane is an organic compound with the molecular formula C9H18. It is a cycloalkane, characterized by a cyclohexane ring substituted with an ethyl group and a methyl group. This compound is a colorless liquid that is soluble in organic solvents such as ether and benzene .
Mechanism of Action
Target of Action
They are typically involved in chemical reactions rather than biological interactions .
Mode of Action
The mode of action of cycloalkanes is primarily physical rather than biological. They can act as solvents, helping other compounds to dissolve, and they can participate in various chemical reactions .
Biochemical Pathways
They are more commonly involved in chemical reactions in a laboratory setting .
Pharmacokinetics
If it were to enter the body, its behavior would depend on many factors including its concentration, the individual’s health status, and the presence of other compounds .
Result of Action
The primary result of the action of cycloalkanes like 1-Ethyl-3-methylcyclohexane in a chemical reaction is the formation of new compounds. The exact products depend on the specific reaction conditions and other reactants .
Preparation Methods
1-Ethyl-3-methylcyclohexane can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexane with ethyl bromide and methyl chloride under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the substitution reactions.
In industrial settings, the production of this compound may involve more complex processes, including the use of advanced catalytic systems to optimize yield and purity. The exact conditions and reagents used can vary depending on the desired scale of production and the specific requirements of the application.
Chemical Reactions Analysis
1-Ethyl-3-methylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons. Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, is often used for this purpose.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring. For example, reacting this compound with chlorine or bromine under UV light can produce halogenated derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield alcohols, ketones, or carboxylic acids, while halogenation typically results in the formation of haloalkanes .
Scientific Research Applications
1-Ethyl-3-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as a solvent and a starting material for the synthesis of more complex organic compounds. Its unique structure makes it a valuable model compound for studying cycloalkane chemistry.
Medicine: Research into the medicinal applications of cycloalkanes and their derivatives is ongoing. Compounds similar to this compound may be investigated for their potential therapeutic properties.
Comparison with Similar Compounds
1-Ethyl-3-methylcyclohexane can be compared to other substituted cyclohexanes, such as:
1-Methyl-3-ethylcyclohexane: This compound has a similar structure but with the positions of the ethyl and methyl groups reversed.
cis-1-Ethyl-3-methylcyclohexane: A stereoisomer of this compound with different spatial arrangement of the substituents.
trans-1-Ethyl-3-methylcyclohexane: Another stereoisomer with a different spatial arrangement compared to the cis form.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties. Its reactivity and applications may differ from those of its isomers and other substituted cyclohexanes due to these structural differences.
Properties
IUPAC Name |
1-ethyl-3-methylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-3-9-6-4-5-8(2)7-9/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDVMPHNQKRNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864893 | |
Record name | 1-Ethyl-3-methylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3728-55-0 | |
Record name | 1-Ethyl-3-methylcyclohexane (cis,trans)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003728550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-3-methylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-3-methylcyclohexane (cis- and trans- mixture) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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